N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

LC-MS/MS nitrosamine quantification isotope dilution

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS: 1794754-41-8; unlabeled CAS: 643014-99-7) is a deuterium-labeled nitrosamine with molecular formula C18H34D4N2O and molecular weight 302.53. This compound belongs to the N-nitrosamine class and functions as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses.

Molecular Formula C18H38N2O
Molecular Weight 302.5 g/mol
Cat. No. B13431568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Molecular FormulaC18H38N2O
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCN(CCCCCCC(C)C)N=O
InChIInChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2
InChIKeyXAYFTZOFOLGWAE-ONNKGWAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: Procurement-Grade Deuterated Nitrosamine Internal Standard for Trace-Level Quantification


N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS: 1794754-41-8; unlabeled CAS: 643014-99-7) is a deuterium-labeled nitrosamine with molecular formula C18H34D4N2O and molecular weight 302.53 . This compound belongs to the N-nitrosamine class and functions as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analyses [1]. The deuterium substitution occurs at the carbon positions of the 7-methyloctyl chains, providing a +4 Da mass shift from the unlabeled analog (C18H38N2O, MW 298.51) that enables chromatographic co-elution with distinct mass spectrometric differentiation .

Why Non-Deuterated N-Nitroso-N,N-di-(7-methyloctyl)amine Cannot Substitute the -d4 Internal Standard in Validated LC-MS/MS Methods


Generic substitution of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 with its non-deuterated analog or structurally dissimilar nitrosamine internal standards (e.g., NDMA-d6, NDEA-d10) is analytically unsound for quantitative trace analysis. Deuterated internal standards exhibit near-identical physicochemical properties to the target analyte, ensuring equivalent extraction recovery, ionization efficiency, and matrix effect behavior [1]. This property is critical because nitrosamine quantification in complex matrices (pharmaceutical formulations, biological fluids, environmental samples) often encounters severe matrix-induced ion suppression or enhancement that non-deuterated analogs cannot accurately compensate for [2]. Substituting a structurally different deuterated nitrosamine (e.g., using NDMA-d6 for quantifying N-Nitroso-N,N-di-(7-methyloctyl)amine) introduces differential retention time behavior and variable matrix effect susceptibility, compromising quantitative accuracy and violating regulatory method validation requirements for ANDA/NDA submissions [3].

Quantitative Differentiation Evidence: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 vs. Closest Analogs and Alternatives


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 provides a +4 Da mass shift relative to the unlabeled N-Nitroso-N,N-di-(7-methyloctyl)amine (C18H38N2O, MW 298.51) due to deuterium substitution at four carbon positions, yielding a molecular weight of 302.53 . This isotopic mass differential enables complete chromatographic co-elution while maintaining distinct mass spectrometric detection in multiple reaction monitoring (MRM) mode. In contrast, non-deuterated surrogate internal standards (e.g., NDEA-d10, NDMA-d6) differ both in retention time and matrix effect behavior, introducing systematic quantification bias in complex sample matrices [1].

LC-MS/MS nitrosamine quantification isotope dilution internal standard

Deuterium Substitution Pattern: Carbon-Bound Deuterium Prevents H/D Exchange and Ensures Analytical Stability

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 incorporates deuterium at carbon positions of the 7-methyloctyl chains (as evidenced by SMILES notation showing [2H] at terminal chain positions) rather than at heteroatom-bound positions . This carbon-bound deuteration eliminates the risk of hydrogen-deuterium exchange with protic solvents or during sample preparation, a known stability concern for heteroatom-deuterated analogs [1]. In contrast, N-nitrosamines deuterated at nitrogen or oxygen positions can undergo back-exchange, altering the effective isotopic enrichment and compromising quantitative accuracy over analytical runs [2]. While direct head-to-head exchange rate data for this specific compound versus heteroatom-deuterated comparators is not available in the current evidence base, the carbon-bound deuteration pattern is a class-level design feature that confers superior analytical stability relative to heteroatom-deuterated alternatives [1].

stable isotope labeling H/D exchange LC-MS method robustness nitrosamine internal standard

Regulatory Compliance Readiness: ANDA/NDA-Suitable Reference Material with Pharmacopoeial Alignment

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (as the unlabeled analog reference material) is characterized as a highly purified reference standard that meets stringent regulatory standards including USP, EMA, JP, and BP specifications for nitrosamine compounds [1]. The material is documented as suitable for use in both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), supporting detection limit establishment, impurity level quantification, and ensuring trace nitroso impurities remain within FDA and EMA safety limits [2]. Generic nitrosamine standards lacking documented pharmacopoeial alignment require additional qualification burden before use in regulatory submissions [3].

pharmaceutical impurity analysis nitrosamine reference standard regulatory compliance ANDA/NDA submission

Structural Specificity: Symmetrical 7-Methyloctyl Dialkyl Chain Enables Unique Chromatographic Resolution from Other Nitrosamine Impurities

N-Nitroso-N,N-di-(7-methyloctyl)amine features a symmetrical bis(7-methyloctyl) dialkylamine backbone (C18 branched alkyl chains) that confers distinct reversed-phase chromatographic retention behavior compared to shorter-chain or linear-chain nitrosamines . The unlabeled compound is identified as a low-polarity nitrosamine impurity requiring rigorous control in chemical and pharmaceutical processes [1]. While direct comparative retention time data for the -d4 versus -d0 forms or versus other nitrosamine standards is not available from the current evidence base, the symmetrical 7-methyloctyl substitution pattern differentiates this compound from widely used nitrosamine standards (NDMA: dimethyl; NDEA: diethyl; NDPA: dipropyl; NDBA: dibutyl), which possess significantly shorter alkyl chains and consequently distinct chromatographic elution profiles [2].

nitrosamine impurity profiling HPLC method development chromatographic separation 7-methyloctyl nitrosamine

Procurement-Driven Application Scenarios for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4


Pharmaceutical Nitrosamine Impurity Quantification for ANDA/NDA Regulatory Submissions

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 serves as the internal standard for LC-MS/MS quantification of the corresponding unlabeled nitrosamine impurity in pharmaceutical drug substances and products. This application is specifically relevant for manufacturers conducting nitrosamine risk assessments and confirmatory testing as mandated by FDA and EMA guidance documents. The compound's documented alignment with USP, EMA, JP, and BP nitrosamine standards [1] supports method validation requirements for ANDA and NDA submissions, enabling establishment of detection limits and ensuring impurity levels remain within acceptable intake limits [2]. The +4 Da mass shift enables accurate isotope dilution quantitation without interference from the endogenous analyte signal.

Trace-Level Nitrosamine Detection in Complex Matrices Requiring Matrix Effect Compensation

In environmental monitoring, food safety testing, or biological sample analysis where complex matrices introduce significant ion suppression or enhancement during electrospray ionization, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 provides the required matrix effect compensation. Deuterated internal standards with near-identical physicochemical properties co-elute with the target analyte and experience equivalent matrix effects, enabling accurate recovery calculations [3]. This application is critical for ultra-trace quantification (ng/L to pg/mL levels) where matrix-induced signal suppression can exceed 90% without proper internal standardization.

Longer-Chain Nitrosamine Impurity Profiling in Low-Polarity API Fractions

The symmetrical bis(7-methyloctyl) structure confers low-polarity chromatographic behavior that is distinct from short-chain nitrosamine standards (NDMA, NDEA, NDPA). This property makes N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 particularly suitable for impurity profiling of lipophilic active pharmaceutical ingredients (APIs) and their intermediates where longer-chain nitrosamine impurities may form as process-related contaminants . Using a structurally matched internal standard ensures that retention time shifts and matrix effect variations are properly controlled for this specific class of nitrosamines, which cannot be accurately quantified using short-chain nitrosamine internal standards due to differential extraction recovery and ionization efficiency.

Analytical Method Development and Validation (AMV) for Nitrosamine-Specific Testing Protocols

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is procured for analytical method development and validation (AMV) in quality control laboratories establishing nitrosamine-specific testing protocols. The carbon-bound deuterium substitution pattern eliminates H/D exchange concerns during method development with protic mobile phases, providing consistent isotopic purity throughout analytical runs [4]. This stability characteristic reduces method variability and eliminates the need for exchange-correction factors, streamlining method transfer between laboratories and ensuring reproducible quantification across different analytical systems and operators.

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